

# PF-114 selectivity compared to other TKIs

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A Comparative Guide to the Selectivity of PF-114 and Other Tyrosine Kinase Inhibitors

For researchers and professionals in drug development, understanding the selectivity of tyrosine kinase inhibitors (TKIs) is paramount for assessing potential efficacy and safety profiles. This guide provides a detailed comparison of PF-114, a fourth-generation TKI, with other established TKIs used in the treatment of chronic myeloid leukemia (CML), including Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib. The focus is on their selectivity against the BCR-ABL kinase and its mutations, as well as off-target effects.

### **Kinase Selectivity Profiles**

PF-114 has been developed to be a potent and selective inhibitor of both native and mutated forms of the BCR-ABL kinase, including the challenging T315I "gatekeeper" mutation, which confers resistance to most other approved TKIs except for ponatinib.[1][2][3][4] A key advantage of PF-114 is its higher selectivity compared to ponatinib, which is associated with a broader spectrum of kinase inhibition that can lead to significant off-target effects and cardiovascular issues.[1]

A comparative study of kinase inhibition at a concentration of 100 nM revealed that PF-114 inhibits a significantly smaller number of kinases than ponatinib and dasatinib, indicating a more favorable selectivity profile.

Table 1: Comparative Kinase Inhibition Profile of TKIs at 100 nM



Tyrosine Kinase Inhibitor	Number of Kinases Inhibited at 100 nM	Key Targets
PF-114	27	BCR-ABL (including T315I mutant)
Nilotinib	19	BCR-ABL, KIT, PDGFR
Dasatinib	48	BCR-ABL, SRC family kinases
Ponatinib	80	Pan-BCR-ABL inhibitor (including T315I), VEGFR, FGFR, PDGFR, SRC family kinases, KIT, RET, TIE2, FLT3
Imatinib	-	BCR-ABL, c-KIT, PDGF-R
Bosutinib	-	Dual SRC/ABL inhibitor

Data for Imatinib and Bosutinib on the number of kinases inhibited at 100 nM was not available in the provided search results.

## **Experimental Protocols**

The determination of kinase inhibitor selectivity is crucial for preclinical drug evaluation. Various biochemical and cellular assays are employed to generate selectivity profiles.

# **Biochemical Kinase Assays**

Biochemical assays are a primary method for assessing the selectivity of kinase inhibitors by measuring the direct inhibition of kinase activity. These can be broadly categorized into activity assays and binding assays.

1. Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This is often considered the "gold standard" for its direct measurement of phosphate transfer.

 Principle: This assay measures the incorporation of a radiolabeled phosphate group (from 33P-ATP) onto a substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.



#### · Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP (spiked with 33P-ATP), and the test inhibitor (e.g., PF-114) at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
- Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
- Separation: The phosphorylated substrate is separated from the free 33P-ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Washing: The filter is washed to remove any unbound 33P-ATP.
- Detection: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from dose-response curves.
- 2. Non-Radiometric Kinase Assays (e.g., Mobility Shift Assay)

These assays have gained popularity due to their safety and suitability for high-throughput screening.

- Principle: The mobility shift assay is based on the change in the electrophoretic mobility of a
  substrate upon phosphorylation. A fluorescently labeled peptide substrate is incubated with
  the kinase and ATP. The phosphorylated product and the non-phosphorylated substrate are
  then separated by electrophoresis in a microfluidic device, and the amount of each is
  quantified by fluorescence detection.
- Protocol Outline:

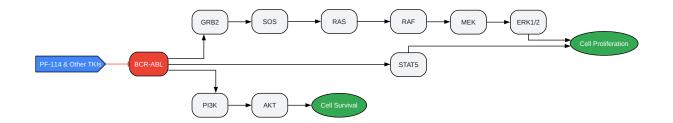


- Reaction Setup: Similar to the radiometric assay, a reaction mixture is prepared with the kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor.
- Incubation: The reaction is allowed to proceed.
- Separation and Detection: The reaction mixture is introduced into a microfluidic chip. An
  electric field is applied, causing the substrate and the phosphorylated product to separate
  based on their charge and size. The amount of each is detected by a laser-induced
  fluorescence detector.
- Data Analysis: The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the inhibitory effect of the compound.

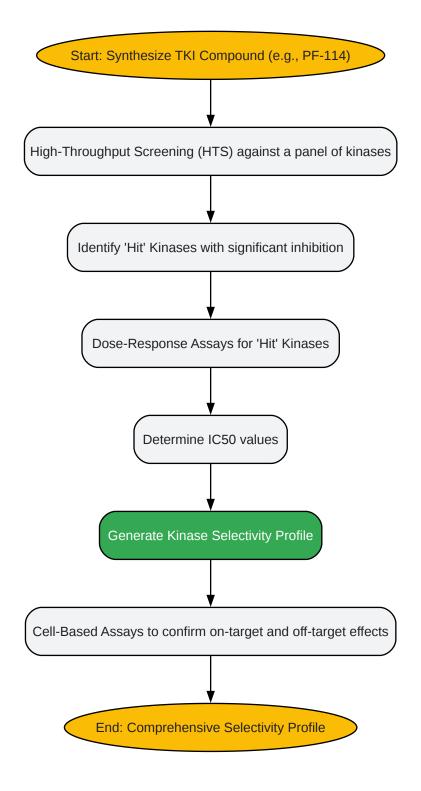
# **Signaling Pathways**

The primary target of the compared TKIs is the constitutively active BCR-ABL tyrosine kinase, which is the pathogenic driver in Chronic Myeloid Leukemia (CML). Inhibition of BCR-ABL blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.









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### References

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